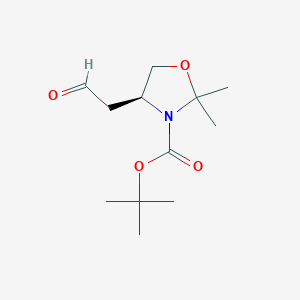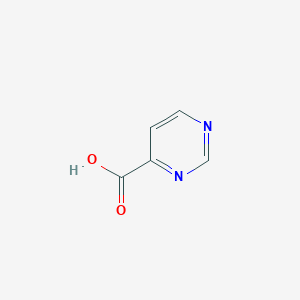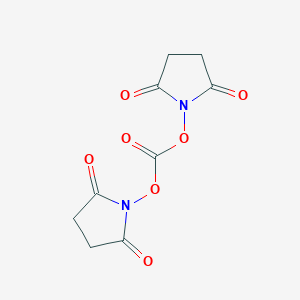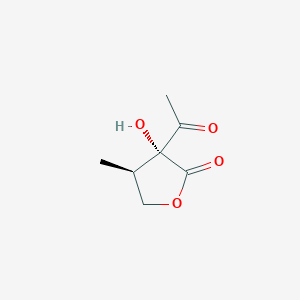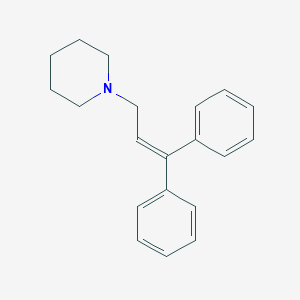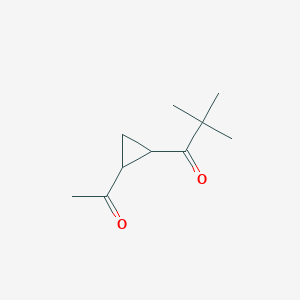
1-(2-Acetylcyclopropyl)-2,2-dimethylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Acetylcyclopropyl)-2,2-dimethylpropan-1-one, commonly known as 2-ACDP, is a novel psychoactive substance that belongs to the cyclopropyl ketone family. It is a synthetic compound that has gained popularity among the research community due to its unique chemical structure and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-ACDP involves the inhibition of dopamine reuptake in the brain. It binds to the dopamine transporter and prevents the reuptake of dopamine into the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels is responsible for the psychoactive effects of 2-ACDP.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-ACDP are not well understood. However, it has been shown to have stimulant-like effects on the central nervous system, similar to other psychoactive substances such as cocaine and amphetamines. It has also been shown to increase locomotor activity and induce hyperactivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-ACDP in lab experiments is its high affinity for the dopamine transporter. This makes it a valuable tool for studying the role of dopamine in the brain and its potential as a target for the development of new medications. However, the use of 2-ACDP in lab experiments is limited by its potential for abuse and the lack of knowledge about its long-term effects on the brain.
Orientations Futures
There are several future directions for the study of 2-ACDP. One area of research is the development of new medications for the treatment of psychiatric disorders such as ADHD and substance use disorders. Another area of research is the study of the long-term effects of 2-ACDP on the brain and its potential for addiction. Additionally, the use of 2-ACDP in combination with other psychoactive substances may provide new insights into the mechanisms underlying drug addiction and dependence.
Conclusion
In conclusion, 1-(2-Acetylcyclopropyl)-2,2-dimethylpropan-1-one is a novel psychoactive substance that has gained popularity among the research community due to its unique chemical structure and potential applications in scientific research. The synthesis method is complex, and the mechanism of action involves the inhibition of dopamine reuptake in the brain. Although the biochemical and physiological effects of 2-ACDP are not well understood, it has been shown to have stimulant-like effects on the central nervous system. The use of 2-ACDP in lab experiments is limited by its potential for abuse and the lack of knowledge about its long-term effects on the brain. However, there are several future directions for the study of 2-ACDP, including the development of new medications for the treatment of psychiatric disorders and the study of its potential for addiction.
Méthodes De Synthèse
2-ACDP is synthesized through a multi-step process that involves the condensation of cyclohexanone with ethyl acetoacetate followed by a series of chemical reactions. The final product is obtained through a purification process that includes crystallization and recrystallization. The synthesis method is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
2-ACDP has been used in scientific research as a tool to study the effects of psychoactive substances on the brain. It has been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the development of new medications for the treatment of psychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and substance use disorders.
Propriétés
Numéro CAS |
148853-00-3 |
|---|---|
Nom du produit |
1-(2-Acetylcyclopropyl)-2,2-dimethylpropan-1-one |
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
1-(2-acetylcyclopropyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C10H16O2/c1-6(11)7-5-8(7)9(12)10(2,3)4/h7-8H,5H2,1-4H3 |
Clé InChI |
NFSCMESETCOPJV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC1C(=O)C(C)(C)C |
SMILES canonique |
CC(=O)C1CC1C(=O)C(C)(C)C |
Synonymes |
1-Propanone, 1-(2-acetylcyclopropyl)-2,2-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



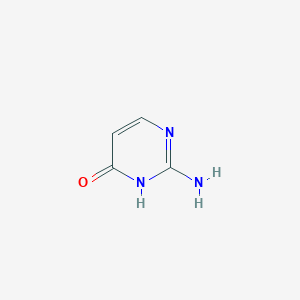
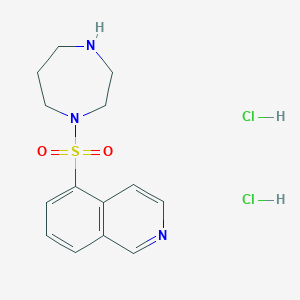
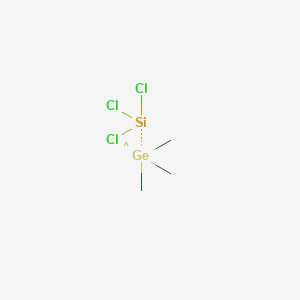
![1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B114549.png)
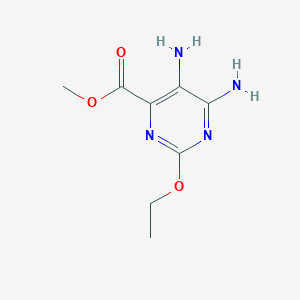
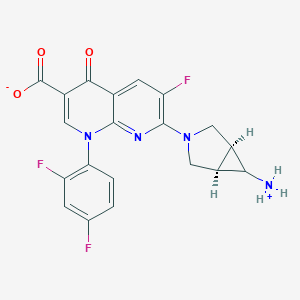
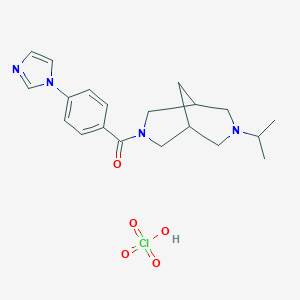
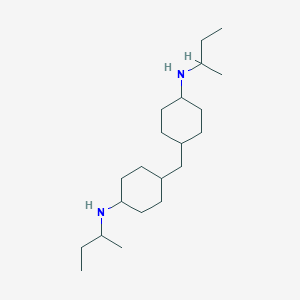
![Carbamic acid,[1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [R-(R*,R*)]-(9CI)](/img/structure/B114557.png)
